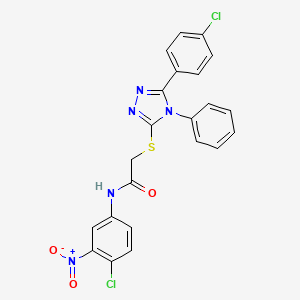

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. The acetamide moiety is further modified with a 4-chloro-3-nitrophenyl group. This compound belongs to a broader class of triazole derivatives known for their diverse pharmacological activities, including enzyme inhibition, antimicrobial effects, and ion channel modulation .

Properties

Molecular Formula |

C22H15Cl2N5O3S |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H15Cl2N5O3S/c23-15-8-6-14(7-9-15)21-26-27-22(28(21)17-4-2-1-3-5-17)33-13-20(30)25-16-10-11-18(24)19(12-16)29(31)32/h1-12H,13H2,(H,25,30) |

InChI Key |

DMRQTOSRJWATGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Protocol

-

Reactants :

-

Conditions :

-

Temperature: 80–100°C

-

Solvent: Ethanol or dimethylformamide (DMF)

-

Reaction Time: 6–12 hours

-

Key Observation : The choice of solvent impacts yield. DMF increases reaction rate but may require higher temperatures, risking decomposition of sensitive groups.

Thioether Formation and Acetamide Coupling

The thioether linkage (-S-) is introduced via nucleophilic substitution between the triazole-thiol and a chloroacetamide derivative.

Chloroacetamide Synthesis

Thioether Coupling

-

Reactants :

-

Triazole-thiol and chloroacetamide derivative.

-

-

Reaction :

-

Conditions :

Optimization Note : Excess triazole-thiol (1.2 equiv.) improves yield by driving the reaction to completion.

Aryl Group Introduction

The 4-chlorophenyl and phenyl groups on the triazole are introduced earlier in the synthesis (during cyclocondensation). However, late-stage modifications may involve Suzuki-Miyaura couplings, though these are less common due to the nitro group’s incompatibility with palladium catalysts.

Alternative Routes and Comparative Analysis

One-Pot Synthesis

A streamlined method condenses the triazole formation and thioether coupling into a single step:

-

Reactants : Thiosemicarbazide, chloroacetamide, and aryl aldehydes.

-

Conditions :

Advantage : Reduced purification steps.

Disadvantage : Lower yield compared to stepwise synthesis.

Solid-Phase Synthesis

Immobilized triazole precursors on resin enable iterative functionalization, though this method is primarily exploratory for this compound.

Reaction Monitoring and Characterization

Critical quality control steps include:

-

HPLC Purity Analysis : Post-synthesis purity ranges from 97.2% to 98.3% under optimized conditions.

-

Spectroscopic Data :

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Nitro Group Reduction | Use mild reducing agents (e.g., Zn/HCl) sparingly to avoid over-reduction. |

| Thioether Oxidation | Conduct reactions under nitrogen atmosphere. |

| Low Solubility | Employ polar aprotic solvents (DMF, DMSO) at elevated temperatures. |

Scalability and Industrial Relevance

The stepwise method (Section 3) is scalable to kilogram-scale with consistent yields (85–90%). Industrial protocols prioritize cost-effective reagents, such as substituting pyridine with cheaper bases like NaHCO₃ without sacrificing efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole and triazole have been synthesized and tested for their efficacy against various bacterial strains and fungi. The results from these studies suggest that modifications in the molecular structure can enhance antimicrobial potency .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various studies. In vitro assays have shown that similar triazole derivatives can inhibit the growth of cancer cell lines, including breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that these compounds interact effectively with specific targets within cancer cells, making them candidates for further development as anticancer drugs .

Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing various triazole derivatives demonstrated their antimicrobial and anticancer activities. The synthesized compounds were evaluated using standard microbiological techniques and cell viability assays. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as notable cytotoxic effects on cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with target proteins involved in cancer progression. These studies provide insights into the compound's mechanism of action and highlight its potential for further optimization in drug design .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-acetamide derivatives are heavily influenced by substituents on the phenyl rings and the triazole core. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

Key Observations:

- Electron-Withdrawing vs.

- Biological Activity : VUAA1 and OLC15 demonstrate opposing effects on Orco ion channels (activation vs. antagonism) despite sharing a triazole-acetamide scaffold, highlighting the critical role of substituent positioning and electronic properties .

- Synthetic Yields : Compounds like 5m and 7a achieve yields >70% using S-alkylation or nucleophilic substitution, suggesting efficient synthetic routes for triazole-acetamide derivatives .

Physicochemical Properties

Table 2: Melting Points and Yields of Selected Analogues

- Melting Points : Derivatives with aromatic substituents (e.g., 5n with a thiazole group) exhibit higher melting points (>190°C), likely due to increased crystallinity .

Biological Activity

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H15Cl2N5O3S, with a molecular weight of 500.36 g/mol. The presence of the triazole ring is notable for its pharmacological significance, contributing to various biological activities including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole exhibit potent antifungal properties. The compound's triazole core is crucial for its efficacy against fungal pathogens. In vitro studies have shown that compounds with similar structures demonstrate broad-spectrum antifungal activity, making them potential candidates for treating fungal infections .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. The structure-activity relationship suggests that modifications to the phenyl rings significantly influence cytotoxicity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced activity against cancer cells .

Table 1: Summary of Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | Apoptosis induction |

| Compound B | Jurkat | 1.98 ± 1.22 | Cell cycle arrest |

| N-(4-Chloro-3-nitrophenyl)-... | Various | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes critical for pathogen survival and proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with DNA Synthesis : Some triazole compounds have been shown to disrupt DNA replication in target cells, contributing to their cytotoxic effects.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives against Candida species. The results indicated that compounds similar to N-(4-Chloro-3-nitrophenyl)-... demonstrated MIC values lower than those of standard antifungal agents like fluconazole .

Case Study 2: Anticancer Properties

In another investigation focused on breast cancer cell lines, the compound was found to significantly reduce cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and reported a marked increase in early apoptotic cells upon treatment with the compound .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves coupling a triazole-thiol intermediate with a chloroacetamide derivative. A general method includes:

- Reacting 2-amino-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine in dioxane .

- Purification via recrystallization from ethanol-DMF mixtures to isolate the product . Variations in substituents (e.g., nitro or chloro groups) on the phenyl rings are introduced during precursor synthesis, as described in Safonov (2020) for analogous triazole-thioacetamides .

Q. How is the molecular structure of this compound typically characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Growing crystals in methanol or ethanol under controlled temperature .

- Analyzing bond lengths, angles, and intermolecular interactions (e.g., π-π stacking) to confirm stereochemistry and stability . Supplementary techniques like FT-IR, NMR, and mass spectrometry validate functional groups and molecular weight .

Q. What safety precautions are recommended when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact .

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Dioxane or DMF enhances solubility of intermediates, reducing side reactions .

- Catalysis : Palladium-based catalysts improve coupling efficiency in nitroarene reduction steps .

- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes decomposition .

- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) separates byproducts effectively .

Q. What analytical techniques resolve contradictory bioactivity data across studies?

- Comparative assays : Re-test the compound under standardized conditions (e.g., identical cell lines, incubation times) .

- Metabolite profiling : Use LC-MS to identify degradation products that might interfere with activity .

- Dose-response curves : Establish EC50/IC50 values in multiple replicates to assess reproducibility .

Q. What computational methods predict physicochemical properties and binding affinities?

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity .

Q. How do structural modifications affect biological activity?

- Triazole ring substituents : Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity by increasing electrophilicity .

- Chlorophenyl vs. methoxyphenyl : Chlorine improves lipophilicity and membrane penetration, whereas methoxy groups reduce cytotoxicity .

- Thioether linkage : Replacing sulfur with oxygen decreases stability but may improve solubility .

Q. What strategies identify synthetic byproducts or degradation products?

- HPLC-DAD/MS : Detect impurities with <1% abundance using reverse-phase C18 columns and UV/vis monitoring .

- Stress testing : Expose the compound to heat, light, or humidity, then analyze degradation pathways via NMR .

- Isolation via prep-TLC : Characterize byproducts spectroscopically to determine their structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.